1-(2-fluoroethyl)-1H-imidazole 1-(2-fluoroethyl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 122974-63-4
VCID: VC6974831
InChI: InChI=1S/C5H7FN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2
SMILES: C1=CN(C=N1)CCF
Molecular Formula: C5H7FN2
Molecular Weight: 114.123

1-(2-fluoroethyl)-1H-imidazole

CAS No.: 122974-63-4

Cat. No.: VC6974831

Molecular Formula: C5H7FN2

Molecular Weight: 114.123

* For research use only. Not for human or veterinary use.

1-(2-fluoroethyl)-1H-imidazole - 122974-63-4

Specification

CAS No. 122974-63-4
Molecular Formula C5H7FN2
Molecular Weight 114.123
IUPAC Name 1-(2-fluoroethyl)imidazole
Standard InChI InChI=1S/C5H7FN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2
Standard InChI Key XOADUFKGDUTSTK-UHFFFAOYSA-N
SMILES C1=CN(C=N1)CCF

Introduction

Structural and Molecular Characteristics

Core Structure and Substitution Patterns

1-(2-Fluoroethyl)-1H-imidazole consists of a five-membered aromatic imidazole ring (C₃H₄N₂) with a 2-fluoroethyl group (-CH₂CH₂F) attached to the nitrogen at the 1-position. The fluorine atom introduces electronegativity and steric effects, influencing reactivity and intermolecular interactions . Key structural parameters inferred from analogous compounds include:

PropertyValue
Molecular FormulaC₅H₈FN₂
Molecular Weight115.13 g/mol
Predicted Boiling Point~180–200°C (estimated)
LogP (Partition Coefficient)~0.5–1.2 (calculated)

The fluorine atom’s inductive effect enhances the acidity of the imidazole N–H proton (if present), while the ethyl chain may increase lipophilicity compared to non-fluorinated analogs .

Spectroscopic Signatures

While experimental NMR or IR data for 1-(2-fluoroethyl)-1H-imidazole are unavailable, related fluorinated imidazoles exhibit distinct signals:

  • ¹H NMR: Resonances for imidazole protons typically appear at δ 7.0–7.5 ppm, with the -CH₂CH₂F group showing splitting due to coupling with fluorine (J ~ 47 Hz) .

  • ¹⁹F NMR: A triplet near δ -220 ppm (referenced to CFCl₃) is expected for the -CH₂F moiety .

  • MS: A molecular ion peak at m/z 115.13 (M⁺) would confirm the molecular weight.

Synthetic Strategies

Alkylation of Imidazole

Optimized Conditions :

ParameterDetail
CatalystCu(OTf)₂ (10 mol %) + I₂ (20 mol %)
SolventToluene
Temperature70°C
Reaction Time24 hours
Yield (Analogous Route)54–60% (gram-scale)

This method, adapted from trisubstituted imidazole syntheses , likely proceeds via in situ generation of a reactive iodonium intermediate, facilitating selective N-alkylation.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the imidazole ring’s polarity. Limited solubility in water (estimated <1 mg/mL) .

  • Stability: Susceptible to hydrolytic defluorination under strongly acidic or basic conditions. Storage at –20°C under inert atmosphere is recommended for long-term stability.

Reactivity Profile

  • Nucleophilic Substitution: The fluorine atom in the ethyl chain may participate in SN2 reactions with nucleophiles (e.g., amines, thiols).

  • Electrophilic Aromatic Substitution: The imidazole ring undergoes halogenation or nitration at the 4- or 5-positions, though fluorine’s electron-withdrawing effect may deactivate the ring .

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